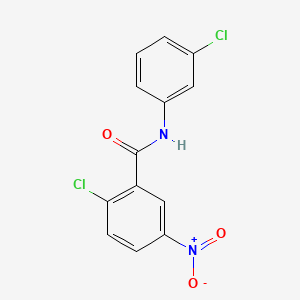

![molecular formula C18H23N3O4S2 B5552431 N-(4-乙氧基苯基)-2-[4-(2-噻吩基磺酰基)-1-哌嗪基]乙酰胺](/img/structure/B5552431.png)

N-(4-乙氧基苯基)-2-[4-(2-噻吩基磺酰基)-1-哌嗪基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves multi-step chemical reactions starting with the formation of core piperazine or piperidine structures followed by various substitutions at the nitrogen atom. For instance, Khalid et al. (2014) describe the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles (Khalid et al., 2014). This method showcases the versatility and complexity of approaches available for synthesizing compounds similar to N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine or piperidine ring, substituted with various functional groups that contribute to the compound's chemical properties and biological activities. For example, the synthesis of N-substituted acetamide derivatives bearing a piperidine moiety involves the introduction of sulfonyl and acetamide groups, which are key for their molecular interaction capabilities (Khalid et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to their functional groups. The presence of acetamide, sulfonyl, and piperazine/piperidine groups enables a range of reactions, including but not limited to, amide bond formation, sulfonation, and nucleophilic substitution reactions. Such chemical versatility is crucial for modifying the compounds to explore their potential biological activities and physicochemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The introduction of ethoxy, sulfonyl, and piperazine groups can affect the compound's polarity, solubility in various solvents, and crystalline form, which are essential factors in their application in chemical and pharmacological research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. For example, the acetamide group contributes to hydrogen bonding interactions, while the sulfonyl group can enhance the compound's reactivity towards nucleophilic substitution. These properties are pivotal in understanding the compound's behavior in chemical reactions and biological systems.

- Khalid et al. (2014) discuss the synthesis and biological activity of N-substituted acetamide derivatives, highlighting their methodological approach and the significance of the piperidine moiety in the compounds' biological activities (Khalid et al., 2014).

- Another study by Khalid et al. (2016) elaborates on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives, providing insights into their structural characteristics and potential applications (Khalid et al., 2016).

科学研究应用

药代动力学和代谢

人类中的对乙酰氨基酚代谢

已开发出高分辨率阴离子交换分离方法来分析对乙酰氨基酚的代谢,揭示了各种代谢物并提供了对该药物药代动力学的见解。这项研究是了解结构相关化合物如何在人体中代谢的基础 (Mrochek 等,1974)。

神经药理学

5-HT1A 受体成像

对 [11C]WAY-100635 和 [18F]MPPF 等与哌嗪衍生物结构相关的化合物的研究,极大地促进了我们对人脑中血清素 (5-HT1A) 受体的理解。这些研究对精神和神经疾病的诊断和治疗具有影响,突出了相关化合物的潜在神经药理学应用 (Pike 等,1995)。

肿瘤学

神经胶质瘤的非侵入性成像

开发用于神经胶质瘤患者丙酮酸激酶 M2 水平的 PET 成像的新型放射性药物,例如 [18F]DASA-23,说明了特定化合物在肿瘤学研究中的潜力。这项创新可以改善各种癌症的诊断和监测,为相关的化学实体提出了可能的研究所需途径 (Patel 等,2019)。

环境和食品安全

食品中烷基酚的存在

对与 N-(4-乙氧基苯基)-2-[4-(2-噻吩基磺酰基)-1-哌嗪基]乙酰胺具有一些功能相似性的烷基酚的研究,引发了人们对这些内分泌干扰化学物质在食品中普遍存在的担忧。这项研究强调了监测和监管环境和食品供应中潜在有害化合物的必要性 (Guenther 等,2002)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-2-25-16-7-5-15(6-8-16)19-17(22)14-20-9-11-21(12-10-20)27(23,24)18-4-3-13-26-18/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSMIQZDBDMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)